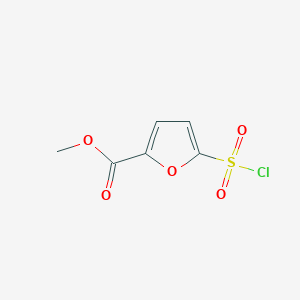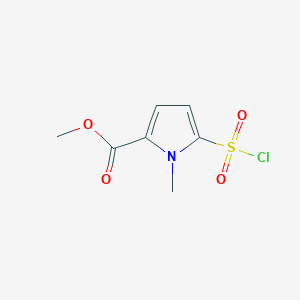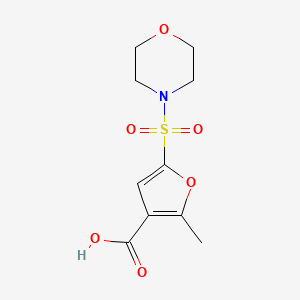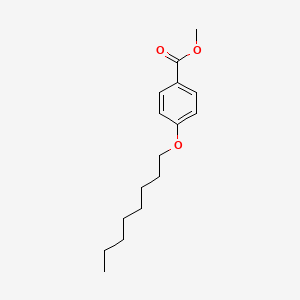
1,4-双(辛氧基)苯
描述
1,4-Bis(octyloxy)benzene is a chemical compound with the linear formula C22H38O2 . It has a molecular weight of 334.547 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(octyloxy)benzene is characterized by its linear formula C22H38O2 . More detailed structural analysis would require specific experimental data or computational modeling, which I currently do not have access to.Physical and Chemical Properties Analysis
1,4-Bis(octyloxy)benzene has a molecular weight of 334.547 . More detailed physical and chemical properties would require specific experimental data, which I currently do not have access to.科学研究应用
热行为和薄膜特性
- 在有机薄膜晶体管中的应用:从1,4-二碘-2,5-双(辛氧基)苯中衍生出的化合物1,4-双(辛氧基)-2,5-双(乙炔基吡啶)苯展现出显著的荧光和半导体特性。它已被用于热分析研究以及在硅和石英衬底上制备薄膜。这些薄膜在不同温度下展示出独特的形态和电学特性,显示出在顶部接触薄膜晶体管配置中的潜力 (Constantinescu et al., 2015)。
衍生物的合成和表征
- 创建二氨基取代的三苯乙烯色团:像(E,E)-1,4-双(4'-氨基苯基)-2,5-双(辛氧基)苯及其乙酰胺衍生物的合成涉及到烷基化、溴甲基化和Horner-Emmons反应等复杂过程。这些化合物,特别是化合物6,由于其计算的HOMO和LUMO特性,在分子电子应用中显示出潜力 (Du et al., 2009)。
电化学和光学特性
- 在电致变色器件中的应用:含苯并噁二唑单体的化合物,如5,6-双(辛氧基)-2,1,3-苯并噁二唑已被合成并用于其电化学聚合研究。这些聚合物,特别是含有EDOT单元的聚合物,对电子特性有显著影响,使它们成为电致变色器件的强有力候选 (Goker et al., 2014)。
自由基聚加
- 在聚合物合成中的应用:将二硫醇与1,4-双(烯丙氧基)苯进行自由基聚加得到一种可溶性聚合物,其中含有反应性碳-碳双键和甲基基团。这种聚合物可以在室温下发生交联,表明在先进聚合物合成中具有潜在应用 (Sato et al., 1993)。
寡聚体中的能量转移特性
- 在水溶性共轭寡聚体中:像1,4-双(9,9'-双(3"-(N,N,N-三甲基铵)-丙基)-2'-芴基)苯这样的衍生物的合成展示了疏水性和静电力在决定水溶性共轭寡聚体中色团-色团距离和能量转移中的重要性。这些发现对基于阳离子共轭聚合物的DNA杂交分析中相互作用的理解至关重要 (Liu et al., 2003)。
有机器件中的TiO2配合物
- 对有机器件特性的影响:对1,4-双(辛氧基)苯亚胺衍生物的TiO2配合物的结构、热性能、光学性能和电化学性能进行了广泛研究。这些配合物显示出氧化还原性质和HOMO-LUMO能级的变化,表明在有机光伏器件中具有潜在应用 (Różycka等人,2018)。
用于湿度传感器的聚合物
- 对相对湿度和醇的敏感性:从1,4-双(辛氧基)苯衍生的乙炔化聚合物,如聚[1,4-二乙炔基-2,5-双(丁氧基)苯]和聚[1,4-二乙炔基-2,5-双(辛氧基)苯],已被研究其对相对湿度和醇的响应。这些聚合物,特别是当它们被沉积为薄膜膜时,显示出作为湿度传感器的潜力 (Bearzotti et al., 2001)。
安全和危害
Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
属性
IUPAC Name |
1,4-dioctoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-7-9-11-13-19-23-21-15-17-22(18-16-21)24-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQGWEDSKAPIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373002 | |
| Record name | 1,4-dioctyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67399-94-4 | |
| Record name | 1,4-dioctyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)
![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)
![methyl 3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B1363498.png)


![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)
